Pediocin AcH is classified under the subclass IIa bacteriocins, which are known for their broad-spectrum antimicrobial activity. It is a ribosomally synthesized peptide that undergoes post-translational modification to become biologically active. Its classification is significant due to its potential applications in food preservation and safety .
Pediocin AcH is synthesized as a precursor peptide that contains a leader sequence. This precursor undergoes proteolytic processing to remove the leader peptide, resulting in a mature 44-amino-acid active form . The synthesis is regulated by the papABCD operon, which encodes the structural gene (papA) along with ancillary genes required for its production .
The molecular structure of pediocin AcH features two distinct regions:
Pediocin AcH exhibits bactericidal activity primarily through its interaction with the cytoplasmic membranes of target bacteria. It forms pores in these membranes, leading to cell lysis and death. The effectiveness of pediocin AcH can be influenced by various factors such as pH, temperature, and the presence of proteases .
The mechanism through which pediocin AcH exerts its antimicrobial effects involves:
Studies have shown that pediocin AcH can effectively reduce populations of Listeria monocytogenes in food products, highlighting its practical application in food safety .
Pediocin AcH possesses several notable physical and chemical properties:
Pediocin AcH has significant applications in food preservation due to its ability to inhibit pathogenic bacteria such as Listeria monocytogenes. Its use can reduce reliance on chemical preservatives and thermal processing methods in ready-to-eat foods.
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